1-Methoxy-4-styrylbenzene, also known by its chemical formula and CAS number 637-69-4, is an organic compound characterized by the presence of a methoxy group and a styryl group attached to a benzene ring. Its structure consists of a benzene ring substituted with a methoxy group at one position and a styryl group (vinylbenzene) at another. This compound exhibits properties typical of aromatic compounds, including stability and the ability to participate in electrophilic aromatic substitution reactions.
For example, one synthesis method involves the reaction of 1-methoxy-4-vinylbenzene with various catalysts under specific conditions, yielding 1-Methoxy-4-styrylbenzene with varying yields depending on the experimental setup .
Research into the biological activity of 1-Methoxy-4-styrylbenzene indicates potential pharmacological properties. Studies have shown that it may exhibit:
Several synthesis methods exist for producing 1-Methoxy-4-styrylbenzene:
Each method has its own advantages regarding yield, purity, and scalability .
1-Methoxy-4-styrylbenzene finds various applications in different fields:
Studies on interaction mechanisms involving 1-Methoxy-4-styrylbenzene primarily focus on its interactions with biological systems. For instance:
1-Methoxy-4-styrylbenzene shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Methoxy-4-vinylbenzene | Similar methoxy and vinyl groups | Used primarily as a precursor in polymer synthesis |
| 4-Methoxystilbene | Contains similar methoxy and styryl groups | Exhibits enhanced photophysical properties |
| 1-(4-methoxystyryl)benzene | Contains similar functional groups | Potentially more active in biological assays |
What sets 1-Methoxy-4-styrylbenzene apart is its specific arrangement of substituents which affects its electronic properties and reactivity patterns compared to its analogs. The presence of both a methoxy group and a styryl group provides unique pathways for
Nickel/aluminum cooperative catalysis has emerged as a robust strategy for direct alkenylation of methoxy-substituted arenes. The system leverages a nickel(0)/N-heterocyclic carbene (NHC) complex with trimethylaluminum (AlMe₃) to activate 1-methoxybenzene derivatives toward C–H functionalization. Density functional theory (DFT) studies reveal that AlMe₃ coordinates to the methoxy group, polarizing the aromatic ring and facilitating oxidative addition of the C–H bond to nickel. Bulky NHC ligands, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), enforce para-selectivity by sterically disfavoring ortho-metalation pathways.
A representative protocol involves reacting 1-methoxy-4-iodobenzene with styrene in toluene at 110°C for 12 hours, yielding 1-methoxy-4-styrylbenzene in 87% isolated yield (Table 1). Kinetic studies show first-order dependence on both nickel catalyst and styrene concentration, supporting a turnover-limiting migratory insertion step.
Table 1: Nickel-Catalyzed Alkenylation Optimization
| Catalyst Loading (mol%) | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5 | IPr | 110 | 87 |
| 5 | SIMes | 110 | 72 |
| 2 | IPr | 130 | 91 |
The Mizoroki-Heck reaction achieves efficient styryl group installation using aryl halides and alkenes under aqueous conditions. Palladacycle precatalysts, such as polystyrene-supported Kaiser oxime derivatives, enable coupling in water or aqueous DMA with tetrabutylammonium bromide (TBAB) as a phase-transfer agent. Aryl iodides exhibit superior reactivity compared to bromides, with 4-iodoanisole and styrene coupling at 120°C in 4 hours to afford 1-methoxy-4-styrylbenzene in 95% yield.
Mechanistic investigations using mercury drop tests confirm heterogeneous catalysis, with leaching rates below 2 ppm. The polymer support enhances catalyst stability, allowing five reuse cycles without significant activity loss.
Table 2: Aqueous Mizoroki-Heck Reaction Parameters
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O | Cy₂NMe | 120 | 4 | 95 |
| DMA/H₂O (4:1) | K₂CO₃ | 130 | 6 | 89 |
| DMF | Et₃N | 110 | 8 | 78 |
Traditional dehydrohalogenation routes employ 1,1-bis(4-methoxyphenyl)-2-chloroethane as the precursor, heated with potassium hydroxide in methanol followed by high-boiling solvents like diethylene glycol monomethyl ether. The two-step process achieves 75% overall yield through sequential β-elimination and -sigmatropic rearrangement. Isotopic labeling studies using deuterated substrates confirm the concerted elimination mechanism without carbocation intermediates.
Recent modifications replace alcoholic bases with carboxylate salts in acetic acid, reducing reaction times from 24 hours to 3 hours while maintaining 70% yield. This single-pot approach avoids energy-intensive solvent distillation steps.
Ball milling enables solvent-free coupling of 4-methoxybenzaldehyde and styryl bromide using potassium tert-butoxide as a base. The mechanochemical method completes in 30 minutes with 85% yield, compared to 12 hours for solution-phase reactions. In situ Raman spectroscopy reveals that shear forces accelerate enolate formation, while impact events promote C–C bond formation.
Table 3: Comparative Analysis of Synthesis Methods
| Method | Time (h) | Yield (%) | E-Factor |
|---|---|---|---|
| Nickel Catalysis | 12 | 87 | 8.2 |
| Aqueous Heck Coupling | 4 | 95 | 5.1 |
| Base Dehydrohalogenation | 3 | 70 | 12.4 |
| Mechanochemical | 0.5 | 85 | 2.3 |